molecular formula C15H15N3O2 B2671283 (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 339105-45-2

(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one

Cat. No.: B2671283
CAS No.: 339105-45-2
M. Wt: 269.30 g/mol
InChI Key: BHMKBYVPVJQOMT-UHFFFAOYSA-N
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Description

(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

A derivative of (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one has shown promising results in antimicrobial and anticancer activities. Novel fused pyrimidine derivatives, synthesized using this compound, exhibited significant inhibitory effects on the growth of tested cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Al-Bogami et al., 2018).

Nonlinear Optical Properties

Pyrene derivatives synthesized from this compound demonstrated significant nonlinear optical properties. These compounds exhibit potential as broadband nonlinear refractive materials, opening up possibilities for applications in optical devices and telecommunications (Wu et al., 2017).

G-Quadruplex Stabilization and Cytotoxic Activity

Research indicates that derivatives of this compound can effectively stabilize G-quadruplex DNA. This ability correlates with cytotoxicity in human tumor cell lines, suggesting potential therapeutic applications in cancer treatment (Blankson et al., 2013).

Antioxidant Properties

Studies have shown that certain derivatives of this compound possess notable antioxidant properties. This characteristic makes them suitable for further exploration in the development of novel antioxidants for various applications (Wijtmans et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one involves the condensation of 3-(2-pyrimidinyloxy)benzaldehyde with dimethylaminoacetone followed by dehydration to form the desired product.", "Starting Materials": [ "3-(2-pyrimidinyloxy)benzaldehyde", "dimethylaminoacetone", "acid catalyst", "dehydrating agent" ], "Reaction": [ "Mix 3-(2-pyrimidinyloxy)benzaldehyde and dimethylaminoacetone in the presence of an acid catalyst.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and add a dehydrating agent to remove water.", "Isolate and purify the product by column chromatography or recrystallization." ] }

CAS No.

339105-45-2

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-(dimethylamino)-1-(3-pyrimidin-2-yloxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H15N3O2/c1-18(2)10-7-14(19)12-5-3-6-13(11-12)20-15-16-8-4-9-17-15/h3-11H,1-2H3

InChI Key

BHMKBYVPVJQOMT-UHFFFAOYSA-N

SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2

solubility

not available

Origin of Product

United States

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